(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid
Description
(E)-3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid (CAS: 793716-18-4) is a heterocyclic compound featuring a fused triazolo-phthalazine core conjugated to a propenoic acid moiety in the E-configuration. Key features include:
- Commercial Availability: The compound is marketed by Shanghai Jixiang Biotechnology Co., Ltd., with 95% purity, sold at 7,059.00 CNY for 10.0 g (as of February 2025).
Properties
IUPAC Name |
(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-11(18)6-5-10-14-15-12-9-4-2-1-3-8(9)7-13-16(10)12/h1-7H,(H,17,18)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSAJIMYAZUABV-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN=C3C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=NN3C2=NN=C3/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331096 | |
| Record name | (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680836 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
793716-18-4 | |
| Record name | (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601331096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the triazolo-phthalazine core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the propenoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenoic acid group to a propanoic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced acids, and substituted triazolo-phthalazine compounds.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Recent studies have shown that derivatives of triazolo-phthalazine compounds exhibit significant cytotoxic activities against various cancer cell lines. For instance, compounds with modifications to the triazolo ring demonstrated IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG-2 cell lines . The presence of the triazolo moiety enhances the binding affinity to DNA, which is critical for anticancer activity.
-
Antibacterial and Antitubercular Activity
- The compound has been evaluated for its antibacterial properties against strains such as Escherichia coli and Pseudomonas aeruginosa. Certain derivatives exhibited broad-spectrum antibacterial activity comparable to established antibiotics like Ciprofloxacin and Rifampicin . In particular, some derivatives showed promising results against Mycobacterium smegmatis, indicating potential for treating tuberculosis.
- Anti-inflammatory Effects
Synthesis and Characterization
The synthesis of (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid typically involves multi-step organic reactions including cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anticancer Activity Evaluation
A series of triazolo-phthalazine derivatives were synthesized and evaluated against various cancer cell lines. The study highlighted that structural modifications could significantly enhance cytotoxicity, with some compounds achieving IC50 values below 5 μM against HCT-116 cells.
Case Study 2: Antimicrobial Efficacy
In another study, a selection of triazolo derivatives was tested for their antimicrobial efficacy. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared to structurally related triazolo-phthalazine derivatives (Table 1), emphasizing substituent effects on physicochemical and biological properties.
Table 1: Key Structural Analogs and Their Features

*Calculated based on molecular formula.
Key Findings from Comparative Analysis
Bromine substituents in compound 15 () increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility.
Biological Activity: The styryl-substituted analog () exhibits fluorescence, suggesting utility in imaging or photodynamic therapy. Sulfanyl and chloro groups in 793716-08-2 are associated with antimicrobial activity, whereas the target compound’s propenoic acid moiety may favor kinase-binding interactions.
Synthetic Pathways :
Biological Activity
(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid is a compound that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 240.22 g/mol. The structure features a triazolo-phthalazine core, which is known for its pharmacological significance.
Synthesis of the Compound
The synthesis of (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid typically involves multi-step reactions starting from readily available phthalazine derivatives. The synthetic route often includes the formation of the triazole ring followed by the introduction of the prop-2-enoic acid moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-phthalazine derivatives. Specifically, (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Hepatocellular carcinoma (HePG-2) | 15.05 | |
| Mammary gland breast cancer (MCF-7) | Moderate | |
| Human prostate cancer (PC3) | Moderate | |
| Colorectal carcinoma (HCT-116) | 21.93 |
The compound exhibited significant cytotoxicity against HePG-2 cells with an IC50 value of 15.05 µM, indicating strong potential as an anticancer agent. Other compounds in the same series also demonstrated moderate activity against breast and prostate cancers.
The mechanism underlying the anticancer activity involves the inhibition of key cellular pathways associated with cancer proliferation and survival. The presence of the triazole moiety is thought to enhance interactions with biological targets such as enzymes involved in tumor growth.
Additional Biological Activities
Beyond anticancer effects, derivatives of triazolo-phthalazine have shown promise in other areas:
- Anticonvulsant Activity : Some studies suggest that these compounds may exhibit anticonvulsant properties by modulating GABA receptors, which are critical in neuronal excitability control .
- Antimicrobial Effects : Preliminary investigations indicate that certain triazolo-phthalazine derivatives possess antimicrobial properties against various pathogens .
Case Studies and Research Findings
A notable study evaluated a series of triazolo-phthalazine compounds for their biological activities. The findings indicated that modifications to the core structure could significantly enhance their therapeutic profiles:
- Study on Hepatocellular Carcinoma : A series of synthesized compounds were tested against HePG-2 cells with varying substitutions on the phthalazine ring leading to different levels of cytotoxicity.
- Anticonvulsant Evaluation : Another study focused on evaluating the effects on GABAergic systems, revealing that some derivatives acted as effective ligands for GABAA receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
